molecular formula C7H4ClIO B1371491 2-Chloro-4-iodobenzaldehyde CAS No. 1260810-79-4

2-Chloro-4-iodobenzaldehyde

Cat. No.: B1371491
CAS No.: 1260810-79-4
M. Wt: 266.46 g/mol
InChI Key: DYBKHUOGPLCQLA-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H4ClIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with chlorine and iodine atoms, respectively

Scientific Research Applications

2-Chloro-4-iodobenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the sequential halogenation of benzaldehyde, where the chlorine and iodine atoms are introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas or iodine monochloride in the presence of catalysts like iron(III) chloride.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It participates in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: 2-Chloro-4-iodobenzoic acid.

    Reduction: 2-Chloro-4-iodobenzyl alcohol or 2-Chloro-4-iodoaniline.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Chlorobenzaldehyde
  • 4-Iodobenzaldehyde
  • 2-Bromobenzaldehyde
  • 4-Chlorobenzaldehyde

Comparison: 2-Chloro-4-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity compared to its mono-substituted counterparts. The combination of these halogens allows for selective and diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-chloro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBKHUOGPLCQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260810-79-4
Record name 2-chloro-4-iodobenzaldehyde
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